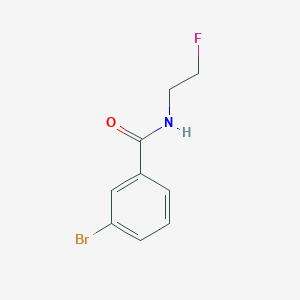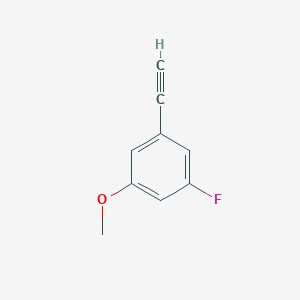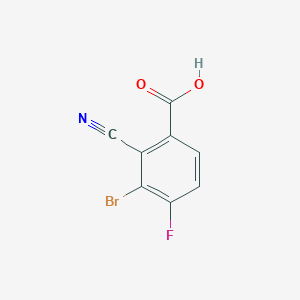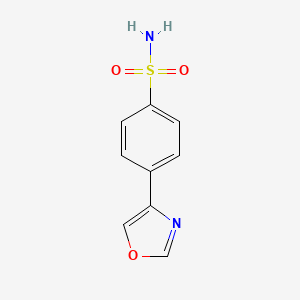
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
“1-(6-Chloro-5-methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1256791-13-5 . It has a molecular weight of 169.61 and its molecular formula is C8H8ClNO . It is a solid at room temperature .
Physical And Chemical Properties Analysis
The compound “1-(6-Chloro-5-methylpyridin-3-yl)ethanone” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.83 . Its water solubility is 0.674 mg/ml .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone has been synthesized and tested for its antibacterial and antifungal properties. The compound showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Derivatization for Analytical Purposes
This chemical has been used in the derivatization of other compounds for analytical purposes. For example, a derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for analyzing certain contaminants in drinking water has been developed, enhancing detection and quantification capabilities (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, & B.R. Gauthier, 2009).
Chemical Synthesis and Modification
The compound is involved in various chemical synthesis and modification processes. It has been used in the synthesis of fluorine compounds through Grignard reactions and in the creation of Schiff base compounds with potential antibacterial activities (T. Takagi et al., 1992); (Wang, Nong, Sht, & Qi, 2008).
Insecticidal Activity
This compound has been used in the synthesis of derivatives such as 1,3,4-oxadiazoles, which are noted for their insecticidal activity. These compounds are derived from 2-chloropyridine-5-acetic acid and have shown efficacy in controlling pests (B. S. Holla et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZNOLPCMCOGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)



![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)
![tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate](/img/structure/B1413742.png)
![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)

